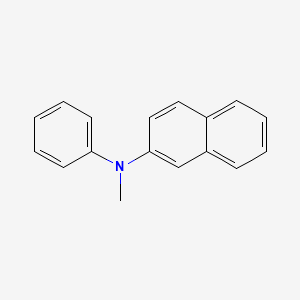

N-Methyl-N-phenylnaphthalen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-N-phenylnaphthalen-2-amine is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Methyl-N-phenylnaphthalen-2-amine is utilized as an intermediate in the synthesis of various nitrogen-containing compounds. Its structure allows it to participate in several chemical reactions, including:

- Cyclization Reactions : The compound can be involved in cyclization processes to form complex heterocycles. For instance, it can react with ynamides to yield 2-aminonaphthalenes and related structures through indium(III)-catalyzed pathways, which facilitate the formation of these compounds under mild conditions with high yields .

- Amination Reactions : It also participates in amination reactions where hydroxyl groups of naphthol derivatives are replaced by arylamine derivatives. This transformation is significant for creating bioactive compounds .

Antioxidant Applications

One of the primary industrial applications of this compound is as an antioxidant in rubber processing. It is used at levels of 1-2% to enhance the thermal stability and oxidative resistance of rubber products. This application is crucial for improving the longevity and performance of rubber materials, particularly in tires and other automotive components .

Material Science

In material science, this compound has been studied for its potential use in:

- Polymer Stabilization : The compound's antioxidant properties make it suitable for stabilizing polymers against degradation due to heat and oxidation. This is particularly important in applications where materials are exposed to harsh environmental conditions.

Case Studies

Análisis De Reacciones Químicas

Electrooxidative C–H/N–H Cross-Coupling

N-Methyl-N-phenylnaphthalen-2-amine participates in catalyst-free, electrooxidative para-selective C–H amination reactions with electron-rich arenes. This reaction occurs under undivided electrolytic conditions, yielding coupled products via radical intermediates .

Key Reaction Data:

| Reactant | Product | Yield | Selectivity |

|---|---|---|---|

| This compound + phenothiazine | Para-aminated derivative | 71% | Exclusive |

Mechanism :

-

Anodic oxidation : The amine generates a radical cation (I ) at the carbon anode.

-

Radical coupling : Cross-coupling between I and nitrogen radicals (e.g., from phenothiazine) forms a C–N bond.

-

Deprotonation : Final deprotonation yields the para-aminated product .

Azo Coupling Reactions

The compound undergoes azo coupling with diazonium salts, forming stable azo dyes. Computational studies (DFT/B3LYP) suggest the reaction proceeds via an azo-tautomer stabilized by intramolecular hydrogen bonding .

Example Reaction:

This compound+4-nitrophenyldiazonium→1-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-2-amine

Key Findings :

-

Tautomeric equilibrium favors the azo form (ΔG ≈ 6–20 kcal/mol lower than alternatives) .

-

Intramolecular hydrogen bonding between the azo group and amine enhances stability.

Proposed Mechanism for PBNA:

-

Hydroxylation : CYP-mediated oxidation forms 4'-hydroxy-N-phenyl-2-naphthylamine.

-

Oxidation : Further oxidation generates a quinone imine intermediate.

-

Hydrolysis : Spontaneous hydrolysis yields 2-naphthylamine .

For this compound, methyl substitution may hinder dephenylation compared to PBNA due to steric effects.

Reactivity in Reductive Amination

Though not directly studied, the compound’s structure suggests potential use in reductive amination. For example:

-

Reaction with aldehydes/ketones under reducing conditions (e.g., NaBH₃CN) could yield tertiary amines.

-

Steric hindrance from the naphthalene system may limit reactivity at the nitrogen center .

Radical-Based Transformations

The methyl and phenyl substituents stabilize nitrogen-centered radicals, enabling:

-

Homo-coupling : Formation of dimeric species under oxidative conditions .

-

Cross-coupling : With other radicals (e.g., aryl or alkyl) to form diverse C–N bonds.

Spectral and Computational Insights

Propiedades

IUPAC Name |

N-methyl-N-phenylnaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-18(16-9-3-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXHOQJPLCZXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511398 |

Source

|

| Record name | N-Methyl-N-phenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6364-05-2 |

Source

|

| Record name | N-Methyl-N-phenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.